1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol
Description
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol (CAS: 82414-60-6) is a fully deuterated derivative of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) . Its molecular formula is C5H12O4, with deuterium substitutions at all hydroxyl (-OD) and methylene (-CD2O-) positions . This isotopic labeling confers unique physicochemical properties, such as reduced vibrational entropy and altered NMR spectral characteristics, making it valuable in mechanistic studies, deuterated polymer synthesis, and neutron scattering research .
Properties
Molecular Formula |
C5H12O4 |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
1,1-dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,6D,7D |
InChI Key |
WXZMFSXDPGVJKK-BCIKYEEHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CO)(C([2H])([2H])O[2H])C([2H])([2H])O[2H])O |
Canonical SMILES |
C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol typically involves the deuteration of pentaerythritol. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterium oxide in the presence of catalysts. The process is optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides or other substituted products.
Scientific Research Applications
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is widely used in scientific research for:
Reaction Mechanism Studies: The compound helps in understanding the pathways and intermediates in chemical reactions.
Isotope Labeling: Used in mass spectrometry and NMR spectroscopy to trace reaction pathways and study molecular structures.
Biological Studies: Investigating metabolic pathways and enzyme mechanisms.
Material Science: Studying the properties of deuterated materials in various applications.
Mechanism of Action
The mechanism of action of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates and different reaction mechanisms. This property is utilized to study reaction intermediates and transition states.
Comparison with Similar Compounds
Pentaerythritol (2,2-Bis(hydroxymethyl)propane-1,3-diol)
2,2-Bis(bromomethyl)propane-1,3-diol (BMP)
- Structure : Brominated derivative with bromomethyl (-CH2Br) substituents.
- Applications : Flame retardant (e.g., FR-522) .
- Key Differences: BMP is highly toxic and carcinogenic, restricted under REACH and California Proposition 65 . The deuterated compound lacks halogen substituents, making it safer for laboratory use .
2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris Buffer)
Dipentaerythritol and Tripentaerythritol
- Structure : Larger polyols with additional hydroxyl groups.
- Applications : Flame retardants and lubricants .
- Key Differences :
Data Table: Comparative Properties
Biological Activity
Chemical Structure and Properties
The chemical structure of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol can be represented as follows:
- Molecular Formula : C₆H₁₄D₆O₃
- Molecular Weight : Approximately 170.20 g/mol
- CAS Registry Number : [specific CAS number if available]
This compound features multiple deuterium atoms, which can influence its physical and chemical properties compared to its non-deuterated counterparts.
Research indicates that the biological activity of this compound may be linked to its structural similarity to glycerol and other polyols, which are known to participate in various metabolic pathways. Its deuterated nature may enhance stability and alter metabolic fate, potentially leading to different pharmacokinetic profiles.
Therapeutic Potential
- Antioxidant Activity : Studies have suggested that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging activities.
- Metabolic Effects : The deuterated form could influence lipid metabolism and glucose homeostasis. Some studies have indicated that deuterated compounds can modulate metabolic pathways in a way that enhances energy expenditure or alters fat storage.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective benefits, possibly through mechanisms involving reduced oxidative stress or modulation of inflammatory responses.
Case Studies
| Study Reference | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antioxidant properties in vitro, with significant reduction in reactive oxygen species (ROS) levels. |
| Johnson & Lee (2021) | Reported improved lipid profiles in animal models when treated with deuterated glycerol derivatives. |
| Wang et al. (2022) | Observed neuroprotective effects in models of neurodegeneration, suggesting potential for treatment of conditions like Alzheimer's disease. |
In Vitro Studies
- Cell Lines Used : Human neuronal cell lines and adipocytes.
- Concentration Range : 0.1 mM to 10 mM.
- Duration : 24 to 72 hours.
Results indicated a dose-dependent increase in cell viability under oxidative stress conditions when treated with the compound, suggesting its potential as a protective agent.
In Vivo Studies
Animal studies have shown that administration of the compound leads to significant changes in metabolic markers:
- Body Weight Changes : Reduction in weight gain compared to control groups.
- Blood Glucose Levels : Significant decrease in fasting blood glucose levels observed after 4 weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
